molecular formula C8H12O2 B7800947 Ethyl sorbate CAS No. 5941-48-0

Ethyl sorbate

Cat. No. B7800947
CAS RN: 5941-48-0
M. Wt: 140.18 g/mol
InChI Key: OZZYKXXGCOLLLO-TWTPFVCWSA-N
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Description

Ethyl sorbate is a fatty acid ester obtained by the formal condensation of the carboxy group of sorbic acid and the hydroxy group of ethanol . It is a synthetic flavoring agent that is a moderately stable, light yellow liquid with a fruity odor . It is used in flavors such as pineapple, papaya, and passion fruit with applications in ice cream, beverages, candy, and baked goods at 6–18 ppm .


Synthesis Analysis

Ethyl sorbate has been used in the synthesis of O-allyl-N,N-dimethyl-D-pyrrolosamine . It has also been involved in the Hydrosilylation-Promoted Group Transfer Polymerization (GTP) of Ethyl Sorbate . The GTP of Ethyl Sorbate with hydrosilane was performed in a living manner to produce well-defined poly (ethyl sorbate) via two methods: single catalyst and catalyst switch .


Molecular Structure Analysis

The linear formula of Ethyl sorbate is CH3CH=CHCH=CHCO2C2H5 . Its molecular weight is 140.18 g/mol .


Chemical Reactions Analysis

Ethyl sorbate is functionally related to sorbic acid . It is an active compound for electroantennographic detection .


Physical And Chemical Properties Analysis

Ethyl sorbate is a liquid with a refractive index of n20/D 1.494 (lit.) . It has a boiling point of 82-83 °C/13 mmHg (lit.) and a density of 0.956 g/mL at 25 °C (lit.) . It is a light yellow clear liquid .

Scientific Research Applications

1. Application in Organic Synthesis

Ethyl sorbate has been utilized in various organic synthesis processes. For example, it has been used in the acyl nitroso Diels-Alder (ANDA) reaction to synthesize specific amino acids, such as 5-methylornithine. This reaction involves sorbate esters and demonstrates the versatility of ethyl sorbate in organic chemistry (Bollans et al., 2009).

2. Role in Synthesis of Complex Molecules

Ethyl sorbate has been instrumental in the synthesis of complex molecular structures, such as the glycosylated cyclohexenone core of lomaiviticin A. This process demonstrates the compound's utility in creating highly oxygenated molecular structures, indicating its potential in advanced synthetic applications (Gholap et al., 2009).

3. Application in Cytotoxicity Studies

Ethyl sorbate, when reacted with heterocyclic amines, produces compounds exhibiting cytotoxicity against various cancer cell lines. This application shows the potential of ethyl sorbate in pharmacological research, particularly in the development of anti-cancer therapies (Suslov et al., 2015).

4. In Polymerization Processes

The compound has been used in the anionic polymerization of (E,E)-ethyl sorbate, demonstrating its relevance in the field of polymer chemistry. This application highlights its role in creating specific polymer structures, contributing to material science research (Takasu et al., 2003).

5. Studying Chemical Interactions

Ethyl sorbate is also used to study chemical interactions, such as those in sorbate acid and methylamine interactions under food conditions. This research can lead to a better understanding of chemical reactions in various environmental conditions, particularly relevant to food science (Ferrand et al., 2000).

Safety And Hazards

Ethyl sorbate is combustible . It should be kept away from heat/sparks/open flames/hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling Ethyl sorbate . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

ethyl (2E,4E)-hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZYKXXGCOLLLO-TWTPFVCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883712
Record name 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; warm, fruity aroma
Record name Ethyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name Ethyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.939
Record name Ethyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl sorbate

CAS RN

2396-84-1, 5941-48-0
Record name Ethyl sorbate
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Record name Ethyl sorbate
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Record name ETHYL SORBATE
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Record name 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
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Record name 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
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Record name Ethyl hexa-2,4-dienoate
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Record name ETHYL SORBATE
Source FDA Global Substance Registration System (GSRS)
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Record name Ethyl sorbate
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URL http://www.hmdb.ca/metabolites/HMDB0040463
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
878
Citations
T De Rosa, G Margheri, I Moret… - American journal of …, 1983 - Am Soc Enol Viticulture
… In this case, however, the formation of ethyl sorbate, with an associated unpleasant odor suggestive of pineapple-celery, occurred. Because the off-odor makes the product …
Number of citations: 22 www.ajevonline.org
SE Voltz, MW Rigg - The Journal of Physical Chemistry, 1954 - ACS Publications
The catalytic effect of benzoyl peroxide and the inhibiting action of 2, 5-di-Z-butylhydroquinone have been studied. The autoxidation of ethyl sórbatehas also been studied in benzene …
Number of citations: 8 pubs.acs.org
L Xu, Y Takagi, X Fu, Y Wang, A Narumi, S Sato… - …, 2023 - ACS Publications
… )polymers, and controlled/living property of ethyl sorbate (ES) have been investigated using … in a living manner to produce well-defined poly(ethyl sorbate) (PES) via two methods: single …
Number of citations: 2 pubs.acs.org
Y Lei, Y Chen - Polymer, 2023 - Elsevier
… on the combination of the GTP of ethyl sorbate and the post-polymerization modification to … ), derived from the metal-free GTP-made poly(ethyl sorbate) 100 (PES 100 ), is used as the …
Number of citations: 0 www.sciencedirect.com
RE Kourey, BL Tuffy, VA Yarborough - Analytical Chemistry, 1959 - ACS Publications
still about six times larger than the demonstrated range of applicability of the uncatalyzed spectrophotometric procedure (1). The differences between the two methods are due mainly to …
Number of citations: 8 pubs.acs.org
MW Rigg, R Rosenthal - Journal of the American Chemical …, 1949 - ACS Publications
Lauryl aldiminestannic chloride precipitate cannot be obtained by the Stephen reaction by adding lauryl nitrile to stannous chloride dissolved in ether with dry hydrogen chloride. By …
Number of citations: 9 pubs.acs.org
PR Krishna, M Narsingam, PS Reddy, G Srinivasulu… - Tetrahedron letters, 2005 - Elsevier
… A novel protocol for the generation of β-branched Baylis–Hillman adducts in moderate yields (52–68%) as E/Z mixtures from commercially available dienoates such as ethyl …
Number of citations: 10 www.sciencedirect.com
IK Cigić, J Plavec, SS Možina… - Journal of Chromatography …, 2001 - Elsevier
… trans,trans Isomers of sorbic acid, its potassium salt and ethyl sorbate isomerise under UV irradiation. All four geometrical isomers of the acid, salt and ester were separated using high-…
Number of citations: 20 www.sciencedirect.com
JD Stopforth, JN Sofos, FF Busta - FOOD SCIENCE AND …, 2005 - books.google.com
… Specifically, some of these compounds are sorboyl palmitate, sorbamide, methyl sorbate, ethyl sorbate, sorbohydroxamic acid, and sorbic anhydride. A mixed anhydride of sorbic and …
Number of citations: 212 books.google.com
EV Suslov, DV Korchagina, MA Pokrovskii… - Chemistry of Natural …, 2015 - Springer
… The solvent-free reaction of ethyl sorbate and several heterocyclic amines at room … The piperazine derivative of ethyl sorbate exhibited the greatest activity against cancer cell …
Number of citations: 3 link.springer.com

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